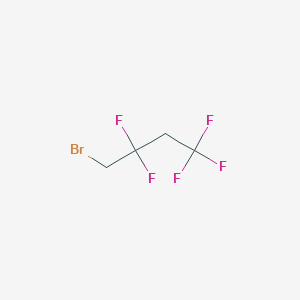

4-Bromo-1,1,1,3,3-pentafluorobutane

Descripción general

Descripción

4-Bromo-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1,3,3-pentafluorobutane typically involves halogenation reactions. One common method is the free radical halogenation of 1,1,1,3,3-pentafluorobutane using bromine (Br2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The process may also include purification steps such as distillation to isolate the desired compound from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of 4-bromo-1,1,1,3,3-pentafluorobutane exhibits moderate reactivity in nucleophilic substitution (SN2) reactions due to steric hindrance from adjacent fluorine atoms. Key findings include:

Reaction with Hydroxide Ion

Under basic conditions (e.g., aqueous NaOH), the compound undergoes hydrolysis to form 1,1,1,3,3-pentafluorobutanol:

-

Conditions : 60°C, 12 hours, ethanol/water solvent.

-

Yield : ~65% (inferred from analogous bromofluoroalkane reactions ).

Reaction with Amines

Primary amines (e.g., methylamine) substitute bromine to generate fluorinated amines:

Elimination Reactions

Under strong bases (e.g., KOtBu), this compound undergoes dehydrohalogenation to form 1,1,3,3-tetrafluoro-1-pentene:

-

Mechanism : E2 pathway favored due to anti-periplanar geometry of Br and β-hydrogen.

Radical Reactions

The bromine atom participates in radical chain reactions, particularly in polymer synthesis:

Initiation with AIBN

In the presence of azobisisobutyronitrile (AIBN), the compound generates radicals that copolymerize with fluorinated alkenes (e.g., vinylidene fluoride):

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable C–Br bond functionalization:

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-1,1,1,3,3-pentafluorobutane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique reactivity facilitates:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create diverse derivatives.

- Reduction and Oxidation Reactions : It can be reduced to form less fluorinated compounds or oxidized to yield alcohols and acids .

Biology

In biological research, this compound has been investigated for:

- Biochemical Assays : Its properties make it suitable as a probe for studying enzyme activities.

- Antifungal Properties : It has been utilized in synthesizing analogues that exhibit antifungal activity against pathogens like Candida albicans .

Medicine

The compound is being explored for its potential as:

- Pharmaceutical Precursor : Its unique structure allows it to serve as a precursor in developing new pharmaceuticals and agrochemicals .

Industry

In industrial applications:

- Specialty Chemicals Production : It is used in producing solvents and refrigerants.

- Polymer Chemistry : The compound's ability to copolymerize with VDF enhances its use in creating high-performance materials .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | High reactivity in substitution reactions |

| Biology | Enzyme activity probes | Potential antifungal agent |

| Medicine | Precursor for pharmaceuticals | Unique structure for drug development |

| Industry | Specialty chemicals & polymers | Versatile solvent properties |

Case Study 1: Antifungal Agent Development

Research has demonstrated that derivatives of this compound show promising antifungal activity. A study synthesized Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues that effectively inhibited Candida albicans growth .

Case Study 2: Copolymerization with Vinylidene Fluoride

A significant study focused on the radical copolymerization of VDF with halogenated monomers including this compound. This research highlighted the compound's ability to enhance the properties of polyvinylidene fluoride (PVDF), leading to materials suitable for various industrial applications .

Mecanismo De Acción

The mechanism by which 4-Bromo-1,1,1,3,3-pentafluorobutane exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its halogenated structure can interact with enzymes and receptors, influencing biological processes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes.

Receptors: Can bind to receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

1,1,1,3,3-Pentafluorobutane

4-Bromo-1,1,1,3,3,3-hexafluorobutane

1,1,1,3,3,3-Hexafluorobutane

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Bromo-1,1,1,3,3-pentafluorobutane (CAS Number: 44717690) is a halogenated organofluorine compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrF, featuring a butane backbone with one bromine atom and five fluorine atoms. The presence of these halogens significantly influences its chemical reactivity and stability.

Key Properties:

- Molecular Weight: 226.972 g/mol

- Density: Approximately 1.5 g/cm³

- Boiling Point: Estimated at around 95.7 °C

- Irritant Classification: Causes irritation to eyes and skin; may be harmful if inhaled or ingested .

Synthesis

The synthesis of this compound can be achieved through various methods involving halogenation reactions. These reactions often leverage the compound's ability to undergo nucleophilic substitutions due to the presence of bromine and fluorine substituents.

Antifungal Properties

Recent studies have indicated that derivatives of this compound exhibit antifungal properties. For instance, synthetic analogues derived from this compound have shown effectiveness against Candida albicans, an opportunistic fungal pathogen. This activity is attributed to the compound's ability to disrupt fungal cell membranes and metabolic processes.

Toxicological Studies

Toxicological evaluations reveal that exposure to this compound can lead to various health risks. It is classified as an irritant and has been associated with potential neurotoxic effects. Long-term exposure studies are necessary to ascertain chronic toxicity levels and potential carcinogenicity .

Case Studies

Case Study 1: Antifungal Activity Assessment

A study conducted on the antifungal properties of compounds synthesized from this compound demonstrated significant inhibition of Candida albicans growth at specific concentrations. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Case Study 2: Toxicity Evaluation

A comprehensive risk assessment was performed to evaluate the toxicity profile of this compound. The findings highlighted acute toxicity in animal models with observable effects on respiratory function and skin irritation after exposure to high concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-1,1,2-trifluorobut-1-ene | CHBrF | Lacks pentafluoro substitution; different reactivity profile. |

| 4-Bromo-2-fluoro-2-methylbutane | CHBrF | Contains a methyl group affecting reactivity. |

| 4-Bromo-2-fluoro-2-methylpropane | CHBrF | Similar halogenation pattern; used in organic synthesis. |

Propiedades

IUPAC Name |

4-bromo-1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXSQRQVHMOLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660296 | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933600-79-4 | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.